

docking studies of Methyl 5-(hydroxymethyl)furan-2-carboxylate derivatives with biological targets

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Compound of Interest	
Compound Name:	Methyl 5-(hydroxymethyl)furan-2-carboxylate
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Docking Studies of Furan-Based Compounds: A Comparative Guide for Drug Discovery Professionals

An In-Depth Analysis of **Methyl 5-(hydroxymethyl)furan-2-carboxylate** Derivatives and Analogs Against Key Biological Targets

In the landscape of modern drug discovery, computational techniques such as molecular docking have become pivotal in the early-stage identification and optimization of potential therapeutic agents. This guide offers a comprehensive comparison of docking studies involving **Methyl 5-(hydroxymethyl)furan-2-carboxylate** derivatives and structurally related furan-based compounds against a variety of significant biological targets. The furan scaffold, a prevalent motif in medicinal chemistry, has demonstrated considerable potential for interacting with the active sites of critical proteins implicated in various diseases. This analysis synthesizes data from multiple *in silico* studies to provide researchers, scientists, and drug development professionals with a valuable comparative resource.

The primary focus of the research cited herein is the inhibition of essential enzymes, a cornerstone strategy in the development of novel therapeutics. While direct comparative docking studies on a uniform set of **Methyl 5-(hydroxymethyl)furan-2-carboxylate** derivatives

against multiple targets are not extensively available in the public domain, this guide collates and presents data from various studies on analogous furan derivatives to illuminate their potential binding affinities and interaction patterns.

Comparative Docking Data

The following tables summarize the quantitative data from molecular docking studies of various furan derivatives against key biological targets implicated in infectious diseases and inflammation. The docking scores, presented as binding energy in kcal/mol or Glide Score (G-Score), are indicative of the binding affinity between the ligand and the protein target. A lower (more negative) binding energy or G-Score suggests a stronger predicted binding affinity.

Table 1: Docking Studies of Furan Derivatives against Bacterial Targets

Derivative Class	Compound	Target Protein (PDB ID)	Organism	Docking Score (kcal/mol)	Reference
Furan-Azetidinone Hybrids	Compound 4e	Enoyl Reductase (1C14)	Escherichia coli	-9.195 (G-Score)	[1]
Furan-Azetidinone Hybrids	Compound 4d	Enoyl Reductase (1C14)	Escherichia coli	-9.039 (G-Score)	[1]
Furan-Azetidinone Hybrids	Compound 4h	Methionine Aminopeptidase (4Z7M)	Escherichia coli	Not Specified	[1]
Furan-Azetidinone Hybrids	Not Specified	Dihydrofolate Reductase	Escherichia coli	Not Specified	[1]
Furan-Azetidinone Hybrids	Not Specified	DNA Gyrase	Escherichia coli	Not Specified	[1]

Table 2: Docking Studies of Diaryl Furan Derivatives against Human Inflammatory Enzymes

Derivative Class	Compound	Target Protein	Organism	Docking Score	Reference
Diaryl Furan Derivatives	Analogs of 4-(2-phenyltetrahydrafuran-3-yl)benzene sulfonamide	Cyclooxygenase-2 (COX-2)	Human	Good Binding Affinity	[2]
Diaryl Furan Derivatives	Analogs of 4-(2-phenyltetrahydrafuran-3-yl)benzene sulfonamide	Lipoxygenase	Human	Good Binding Affinity	[2]
Diaryl Furan Derivatives	Analogs of 4-(2-phenyltetrahydrafuran-3-yl)benzene sulfonamide	Thromboxane Synthase	Human	Superior Selectivity	[2]
Diaryl Furan Derivatives	Analogs of 4-(2-phenyltetrahydrafuran-3-yl)benzene sulfonamide	Prostacyclin Synthase	Human	Not Specified	[2]

Experimental Protocols

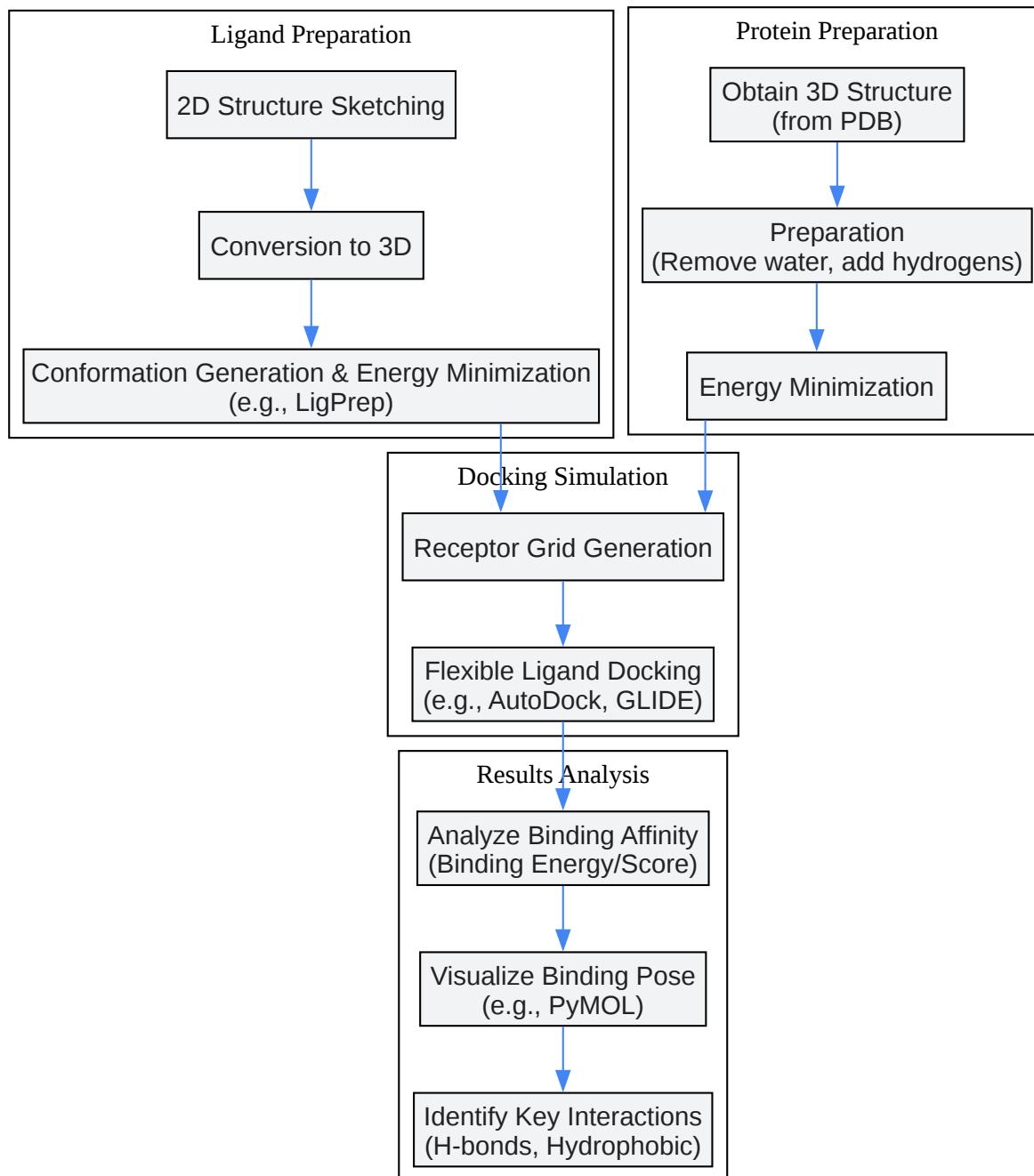
The methodologies employed in the cited molecular docking studies generally follow a standardized workflow, crucial for the reproducibility and validation of *in silico* results.

Generalized Molecular Docking Protocol:

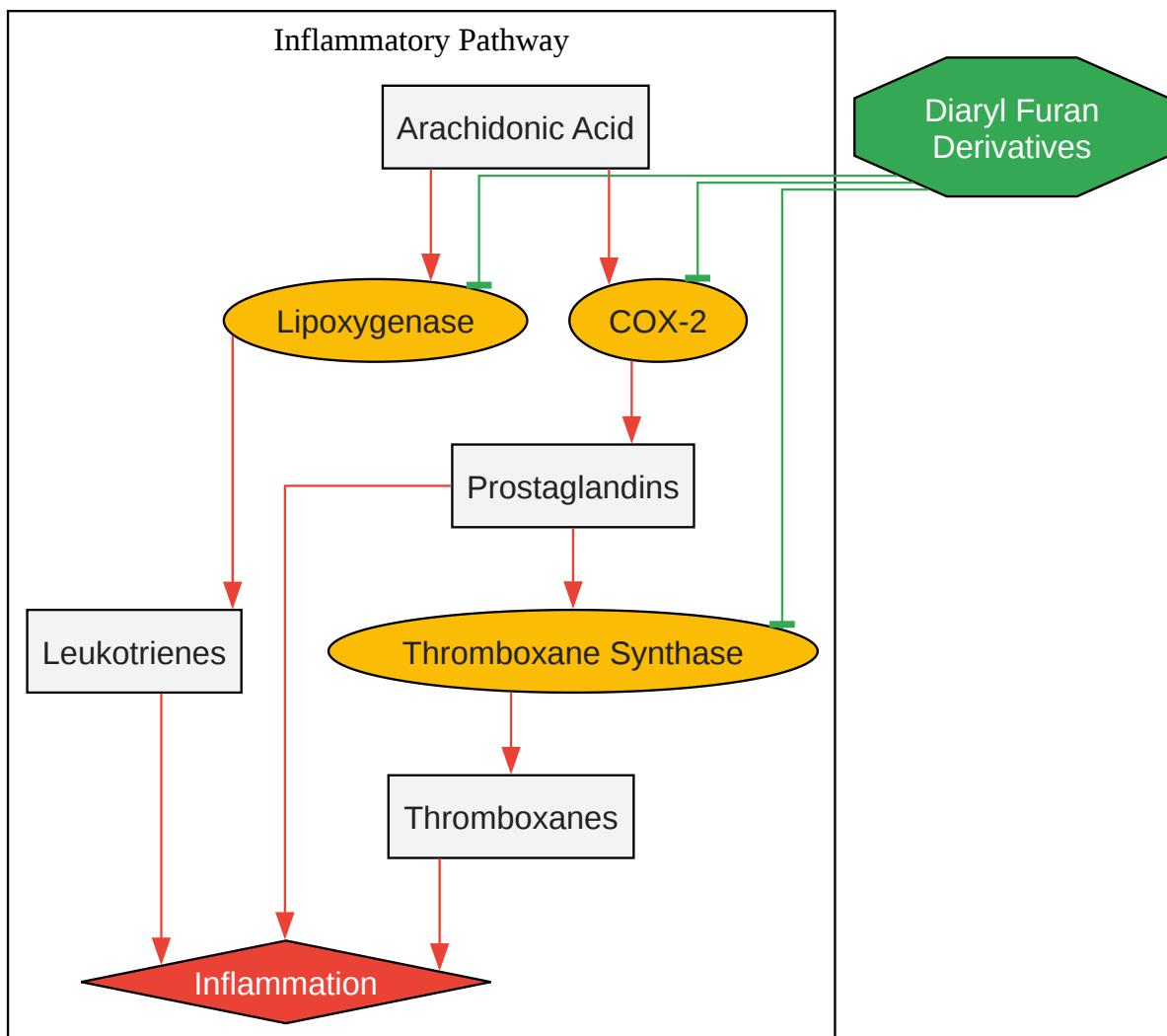
- Ligand Preparation: The two-dimensional (2D) structures of the furan derivatives are sketched using molecular editing software and subsequently converted to three-dimensional (3D) structures. The "LigPrep" module within software suites like Schrödinger is often utilized for this purpose. This step involves generating various possible conformations for each ligand, assigning correct protonation states, and minimizing the energy of the structures to obtain a stable conformation.[3]
- Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). The proteins undergo a preparation phase that includes the removal of water molecules, addition of hydrogen atoms, and assignment of appropriate bond orders and formal charges. The protonation states of amino acid residues are optimized, and the energy of the protein structure is minimized to alleviate any steric clashes.[3][4]
- Receptor Grid Generation: A receptor grid is generated around the active site of the target protein. The location and dimensions of the active site are typically determined based on the position of a co-crystallized ligand in the original PDB structure or from existing literature. This grid defines the three-dimensional space within which the ligand is allowed to dock and interact with the protein.[1][3]
- Docking Simulation: The docking process is performed in a flexible docking mode. In this approach, the protein is generally treated as a rigid structure, while the ligand is allowed to be flexible, enabling it to adopt various conformations within the defined active site.[1][3] Software such as AutoDock or GLIDE (Grid-based Ligand Docking with Energetics) is commonly used to carry out the docking calculations.[1][4]
- Analysis of Results: The output of the docking simulation includes multiple binding poses (conformations) of the ligand within the protein's binding site, each with a calculated binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis. Visualization of the best-ranked pose using molecular graphics software (e.g., PyMOL, Discovery Studio) allows for the detailed examination of binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[4]

Visualizing the Docking Workflow and Signaling Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

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Caption: A generalized workflow for molecular docking studies.

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Caption: Inhibition of key enzymes in the inflammatory pathway.

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